molecular formula C21H18F3N5O4 B2989525 2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941995-90-0

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2989525
CAS RN: 941995-90-0
M. Wt: 461.401
InChI Key: PXOJHNKQHDVCEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods can be used to analyze the structure .

Scientific Research Applications

Applications in Pharmacokinetics and Toxicology

Research on compounds with complex structures, similar to the specified chemical, often focuses on understanding their pharmacokinetics and toxicology. For instance, studies on metabolites of pharmaceuticals, such as acetaminophen, highlight the importance of identifying how such compounds are metabolized and their potential bioactive forms (Mrochek et al., 1974). This knowledge is crucial for predicting the behavior of new chemical entities within biological systems, contributing to the development of safer and more effective therapeutic agents.

Environmental Exposure and Health Impacts

Investigations into the environmental presence of organohalogen compounds and their impact on health provide another avenue for applying research on complex chemicals (Fujii et al., 2014). Understanding the persistence, bioaccumulation, and potential endocrine-disrupting effects of such compounds can inform environmental policies and public health recommendations, particularly concerning exposure through food chains and the impact on vulnerable populations, such as infants and pregnant women.

properties

IUPAC Name

2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O4/c1-33-16-8-6-15(7-9-16)27-10-11-28-18(31)19(32)29(26-20(27)28)12-17(30)25-14-4-2-13(3-5-14)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJHNKQHDVCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

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